Methyl 3,5-difluoro-4-formylbenzoate

Übersicht

Beschreibung

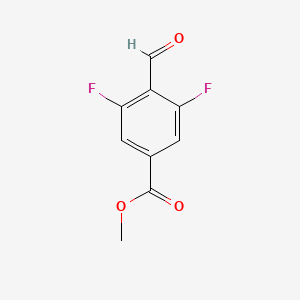

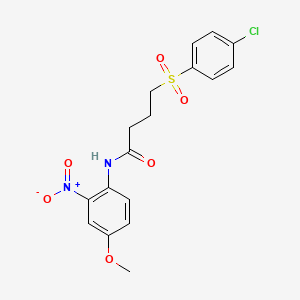

“Methyl 3,5-difluoro-4-formylbenzoate” is a chemical compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 .

Molecular Structure Analysis

The molecular structure of “Methyl 3,5-difluoro-4-formylbenzoate” consists of a benzoic acid core with two fluorine atoms at the 3 and 5 positions and a formyl group at the 4 position .Physical And Chemical Properties Analysis

“Methyl 3,5-difluoro-4-formylbenzoate” is a solid under normal conditions . It has a predicted boiling point of 293.7±40.0 °C and a predicted density of 1.357±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Pharmacology

Drug Development: This compound is utilized in the synthesis of various pharmaceuticals. Its ability to introduce fluorine atoms into molecules is particularly valuable, as fluorine can significantly alter the biological activity of a compound, leading to the development of new medications with improved efficacy and stability .

Organic Synthesis

Intermediate for Synthesis: Methyl 3,5-difluoro-4-formylbenzoate serves as an intermediate in the synthesis of more complex organic compounds. Its formyl group is a reactive functional group that can be used to build larger, more complex structures, which are essential in the creation of diverse organic molecules .

Material Science

Polymer Chemistry: In material science, this compound can be used to modify the properties of polymers. The introduction of fluorine atoms can lead to the development of materials with enhanced chemical resistance and thermal stability, which are crucial for high-performance applications .

Biochemistry

Enzyme Inhibition Studies: The compound’s structural features make it a candidate for the study of enzyme inhibition. By interacting with active sites of enzymes, researchers can investigate the mechanisms of action and potentially develop inhibitors that can regulate biochemical pathways .

Analytical Chemistry

Chromatographic Studies: Methyl 3,5-difluoro-4-formylbenzoate can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures, which is fundamental in quality control and research laboratories .

Environmental Science

Pollution Tracking: This compound can be used as a tracer to study environmental pollution. Its unique chemical signature allows scientists to track its presence and movement in various ecosystems, aiding in the understanding of pollutant distribution patterns .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3,5-difluoro-4-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCMSWUXFXYAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-difluoro-4-formylbenzoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)

![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2587781.png)

![1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2587782.png)

![9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2587788.png)

![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)

![(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide](/img/structure/B2587793.png)

![N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2587796.png)